molecular formula C9H12ClN3O B1444998 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine CAS No. 1251325-84-4

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B1444998
CAS No.: 1251325-84-4
M. Wt: 213.66 g/mol
InChI Key: KZBCUQOGRONLEV-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine is a heterocyclic compound that contains both pyrimidine and morpholine rings. The presence of a chlorine atom at the 6-position of the pyrimidine ring and a methyl group at the 3-position of the morpholine ring makes this compound unique. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine typically involves the reaction of 6-chloropyrimidine with 3-methylmorpholine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine can yield an aminopyrimidine derivative.

Scientific Research Applications

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyrimidin-4-yl)morpholine: Lacks the methyl group at the 3-position of the morpholine ring.

    6-Chloropyrimidine: Lacks the morpholine ring entirely.

    3-Methylmorpholine: Lacks the pyrimidine ring and the chlorine atom.

Uniqueness

The presence of both the pyrimidine and morpholine rings, along with the specific substitutions, makes 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine unique

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-7-5-14-3-2-13(7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBCUQOGRONLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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